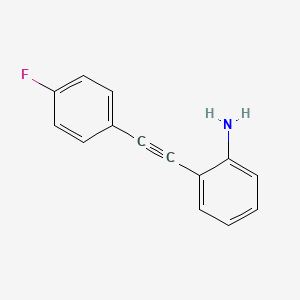

2-((4-Fluorophenyl)ethynyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-Fluorophenyl)ethynyl)aniline, also known as FPEA, is a compound with a complex molecular structure . It is a light-yellow to yellow powder or crystals .

Molecular Structure Analysis

The molecular formula of 2-((4-Fluorophenyl)ethynyl)aniline is C14H10FN . The InChI code is 1S/C14H10FN/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H,16H2 .Physical And Chemical Properties Analysis

2-((4-Fluorophenyl)ethynyl)aniline is a light-yellow to yellow powder or crystals . It has a molecular weight of 211.24 .Wissenschaftliche Forschungsanwendungen

Fluorescence-Based Temperature Detection

- The compound N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a derivative of 2-((4-Fluorophenyl)ethynyl)aniline, has been studied for its unique fluorescence intensity properties. It shows intensified fluorescence with increasing temperature, which can be useful in fluorescence-based temperature detection. This feature is due to the activation of more vibrational bands and stronger Twisted Intramolecular Charge Transfer (TICT) emissions upon heating in dimethyl sulfoxide, making it a promising candidate for ratiometric temperature detection (Cao et al., 2014).

Excited-State Intramolecular Proton Transfer in Fluorophores

- Studies on fluorophores based on the 2-(2'-hydroxyphenyl)benzazole scaffold, modified with ethynyl-extended aniline moieties (related to 2-((4-Fluorophenyl)ethynyl)aniline), reveal their potential in excited-state intramolecular proton transfer (ESIPT) processes. These compounds exhibit dual fluorescence due to ESIPT, emitting at specific wavelengths. The nature of the functionalization significantly influences the excited-state stabilities of the tautomers, demonstrating the potential for creating diverse fluorophores with tailored emission properties (Munch et al., 2022).

Building Block for π-Conjugated Ligands and Acetylide Complexes

- Para-Ethynyl aniline, closely related to 2-((4-Fluorophenyl)ethynyl)aniline, serves as an effective building block for fully π-conjugated multifunctional ligands and complexes. This compound facilitates the creation of various acetylide complexes with different metal centers, demonstrating its versatility in synthesizing complex molecular structures with potential applications in material science and molecular engineering (Deeming et al., 2000).

Organic Semiconductor Materials

- Phenyl-oligothiophene derivatives containing acetylenic spacers, similar to 2-((4-Fluorophenyl)ethynyl)aniline, have been synthesized and explored for their potential in organic semiconductor materials. These compounds exhibit good thermal stability, promising photovoltaic properties, and excellent fluorescence properties, indicating their potential use in optoelectronic fields and photovoltaic devices (Niu et al., 2013).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

Eigenschaften

IUPAC Name |

2-[2-(4-fluorophenyl)ethynyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKBDCKEFZMYLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Fluorophenyl)ethynyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-fluorobenzoate](/img/structure/B2376833.png)

![(E)-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-oxo-N-phenylpent-4-enamide](/img/structure/B2376835.png)

![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)

![benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/no-structure.png)

![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376848.png)

![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2376849.png)

![2-chloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2376850.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2376853.png)